molecular formula C9H8N2 B075383 4-Methyl-1,8-naphthyridine CAS No. 1569-17-1

4-Methyl-1,8-naphthyridine

Cat. No. B075383
CAS RN: 1569-17-1
M. Wt: 144.17 g/mol
InChI Key: GARZCKWHNSKEPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives typically involves multi-step reactions starting from basic heterocyclic compounds. For example, 1,2,3,4-tetrahydro-2,6-naphthyridine was synthesized from 2-methylpyrazine through a six-step reaction involving condensation, elimination, addition, protection, cyclic addition/exclusion, and deprotection steps, confirming the complexity and versatility of naphthyridine synthesis processes (Teng Da-wei, 2010).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been thoroughly investigated through spectroscopic methods such as NMR, MS, and X-ray crystallography. These studies reveal the distinct configurations, electronic distributions, and stereochemistry essential for understanding the chemical reactivity and properties of these compounds. For instance, the structural determination of ruthenium (II) complexes bearing bidentate 1,8-naphthyridine and terpyridine analogous tridentate ligands highlights the coordination chemistry and potential application of naphthyridines in the development of complex molecular architectures (T. Koizumi et al., 2005).

Chemical Reactions and Properties

Naphthyridines undergo various chemical reactions, reflecting their rich chemistry. For example, the synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry illustrates the adaptability of naphthyridine compounds in forming ligands for metal complexes, demonstrating their importance in coordination chemistry (R. Zong et al., 2008). Additionally, the reactivity of naphthyridine compounds with amines under different conditions showcases their versatility in producing a wide range of derivatives, further expanding their application scope (S. Sirakanyan et al., 2014).

Physical Properties Analysis

The physical properties of naphthyridines, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and organic electronics. The high thermal stability and phase transition temperatures of 4,8-substituted 1,5-naphthyridines, combined with their luminescence properties, make them promising materials for organic light-emitting diodes (OLEDs) (Kunyan Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of naphthyridines, including their reactivity, electron affinity, and potential for forming complex molecules, are integral to their utility in chemical synthesis and material science. The ability of naphthyridines to participate in multi-component reactions, as demonstrated in the silver-catalyzed tandem synthesis of naphthyridines and thienopyridines, underscores their reactivity and potential for creating diverse chemical structures (A. Verma et al., 2013).

Scientific Research Applications

  • Mass Spectra Studies : 4-Methyl-1,8-naphthyridine and its derivatives have been examined for their mass spectra. Such studies provide valuable insights into the fragmentation modes and structural elucidation of these compounds, which is critical in various fields of chemistry and pharmacology (Paudler & Kress, 1967).

  • Methylamination Reactions : The compound has been used in methylamination reactions with liquid methylamine and potassium permanganate. This process leads to the formation of 4-methylamino-substituted nitro compounds, which have implications in synthetic chemistry and potentially in drug development (Woźniak, Grzegożek & Suryło, 1997).

  • Pharmaceutical Applications : 4-Methyl-1,8-naphthyridine derivatives have been synthesized for pharmaceutical use, particularly as 3-substituted 1,8-naphthyridine-2,4-diones. These compounds have important applications due to their pharmacological properties (Delieza et al., 1997).

  • Antibacterial Activity : Certain derivatives of 4-Methyl-1,8-naphthyridine have been studied for their antibacterial activity and potential inhibitory action against specific efflux pumps in multiresistant Staphylococcus aureus strains. This research is significant for developing new antibiotics and understanding resistance mechanisms (Oliveira-Tintino et al., 2020).

  • Electrochemical Properties : 4-Methyl-1,8-naphthyridine has been used in the synthesis of ruthenium (II) complexes to study their electrochemical properties. These properties are crucial in various applications such as catalysis, energy storage, and sensors (Koizumi, Tomon & Tanaka, 2005).

  • Optical Properties : Derivatives of 4-Methyl-1,8-naphthyridine have been synthesized and studied for their red-fluorescence emissions and two-photon absorptions. These optical properties have potential applications in imaging, sensing, and photodynamic therapy (Li et al., 2012).

Safety And Hazards

4-Methyl-1,8-naphthyridine is classified as Acute toxicity, Oral (Category 4), H302, and Serious eye damage (Category 1), H318 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye damage .

Future Directions

The wide range of biological activities exhibited by naphthyridine derivatives makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest to the synthetic community .

properties

IUPAC Name

4-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARZCKWHNSKEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343297
Record name 4-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,8-naphthyridine

CAS RN

1569-17-1
Record name 4-Methyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
EV Brown - The Journal of Organic Chemistry, 1965 - ACS Publications
2-Methyl-l, 8-naphthyridine has beenprepared by a series ofreactions starting with 2-methyl-5-hydroxy-1, 8-naphthyridine-6-carboxylic acidand compared with the known 4-methyl-1, 8-…
Number of citations: 90 pubs.acs.org
D Gatteschi, C Mealli, L Sacconi - Inorganic Chemistry, 1976 - ACS Publications
The binuclear complex trichlorobis (4-methyl-l, 8-naphthyridine) dicopper has been prepared andcharacterized by x-ray diffraction and ESR spectroscopy. The emerald green crystals …
Number of citations: 41 pubs.acs.org
Y HAMADA, I TAKEUCHI, M HIROTA - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
1, 8-Naphthyridines (III to VI) were synthesized in a high yield by the reaction of 2-aminopyridines with glycerol, in the presence of sodium m-nitrobenzenesulfonate, in sulfuric acid. …
Number of citations: 29 www.jstage.jst.go.jp
R Zong, H Zhou, RP Thummel - The Journal of Organic Chemistry, 2008 - ACS Publications
The 4-carboxy-1,8-naphthyrid-2-yl moiety is a useful ligand component in that it promotes lower energy electronic absorption in its metal complexes and also provides a useful tether for …
Number of citations: 34 pubs.acs.org
B Sreekanth, G Krishnamurthy… - J. of Pharm., Biol. and …, 2011 - hero.epa.gov
The DNA binding ability of the novel complexes [Cu (L 2) 2L 1](PF 6) 2 [Complex (1)] and [Mn (L 2) 2L1](PF 6) 2 [Complex (2)] containing bioactive mixed ligand of the type L 1= 2-…
Number of citations: 10 hero.epa.gov
B Sreekantha, G Krishnamurthy, HS Naik… - 2013 - lrc.acharyainstitutes.in
The DNA binding ability of the novel complexes [Fe(L2)2L1] (PF6)2 [Complex (1)] and [Zn(L2)2L1] (PF6)2 [Complex (2)] containing bioactive mixed ligand of the type L1=2-hydroxy-4- …
Number of citations: 7 lrc.acharyainstitutes.in
X Yue, C Li, Z Yang - Inorganica Chimica Acta, 2017 - Elsevier
A novel Schiff-base, 7-acetamino-4-methyl-1,8-naphthyridine-2-carbaldehyde-(1′,8′-naphthalenedicarbonyl) hydrazone (HL) was designed, synthesized and evaluated as a …
Number of citations: 26 www.sciencedirect.com
WW Paudler, TJ Kress - The Journal of Organic Chemistry, 1967 - ACS Publications
Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines Page 1 832 Notes Yol. with aqueous 10% ferrousammonium sulfate, and then extracted with aqueous 10% …
Number of citations: 83 pubs.acs.org
ZX Li, C Li, WH Mu, SX Xiong, WF Fu - Inorganica Chimica Acta, 2011 - Elsevier
The synthesis, characterization, spectroscopic properties of a new ligand 1,2-bis[2-(4-methyl-7-acetylamino-1,8-naphthyridine)]ethylene (L) and its two binuclear Cu(I) complexes …
Number of citations: 1 www.sciencedirect.com
SM Chi, YF Wang, X Gan, DH Wang, WF Fu - Central European Journal of …, 2009 - Springer
A new ligand napaa (napaa = 7-acetamido-4-methyl-1,8-naphthyridin-2-carbaldehyde azine) and its two dinuclear copper(I) complexes, Cu 2 (napaa)(dppe) 2 (ClO 4 ) 2 (1) and Cu 2 (…
Number of citations: 12 link.springer.com

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